Sodium gold cyanide
Overview
Description
Sodium gold cyanide, also known as sodium dicyanoaurate, is a coordination compound with the formula Na[Au(CN)₂]. It is a water-soluble, white crystalline solid that is primarily used in gold electroplating and gold extraction processes. The compound is highly toxic due to the presence of cyanide ions, which have a high affinity for metals and can disrupt cellular respiration.
Mechanism of Action
Target of Action
Sodium gold cyanide, also known as gold sodium cyanide, primarily targets gold and silver ores . The compound has a high affinity for gold (I), which is exploited in the mining industry .
Mode of Action
The mode of action of this compound involves the oxidation and dissolution of gold in the presence of air (oxygen) and water . This process forms a soluble gold-cyanide complex, allowing for the extraction of gold from ores . The reaction can be represented as follows:
4Au+8NaCN+O2+2H2O→4Na[Au(CN)2]+4NaOH4Au + 8NaCN + O_2 + 2H_2O \rightarrow 4Na[Au(CN)_2] + 4NaOH 4Au+8NaCN+O2+2H2O→4Na[Au(CN)2]+4NaOH
In this reaction, gold metal (Au) is oxidized and dissolves to form the sodium dicyanoaurate (or this compound) complex .
Biochemical Pathways
Cyanide ions, a component of this compound, interfere with cellular respiration . They bind to the iron atom in cytochrome C oxidase in the mitochondria of cells, acting as an irreversible enzyme inhibitor . This prevents cytochrome C oxidase from transporting electrons to oxygen in the electron transport chain of aerobic cellular respiration .
Pharmacokinetics
It’s known that cyanide compounds can be absorbed through the skin , and once in the body, they can interfere with cellular respiration, leading to various health effects .
Result of Action
The primary result of this compound’s action is the extraction of gold from ores . The cyanide dissolves the gold from the ore into the solution as it trickles through the heap . Cyanide’s interference with cellular respiration can lead to rapid incapacitation and death at high concentrations .
Action Environment
The action of this compound is influenced by environmental factors. For instance, the pH level needs to be controlled at an alkaline level above 10.5 for safe use of cyanide in the gold mining industry . Moreover, cyanide compounds can persist in the environment, contaminating soil and water sources . Accidental spills or improper disposal practices can have devastating consequences for aquatic ecosystems and wildlife populations .
Biochemical Analysis
Biochemical Properties
Sodium gold cyanide interacts with various biomolecules in the process of gold extraction. It exploits the high reactivity of gold towards cyanide, inducing gold metal to oxidize and dissolve in the presence of air (oxygen) and water . This results in the formation of the salt sodium dicyanoaurate, or this compound .
Cellular Effects
The cellular effects of this compound are primarily due to its high toxicity. Cyanide ions interfere with cellular respiration, resulting in the body’s tissues being unable to use oxygen . This can lead to symptoms such as headache, dizziness, fast heart rate, shortness of breath, and vomiting .
Molecular Mechanism
This process involves the oxidation of gold in the presence of cyanide, leading to the formation of this compound .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For instance, studies have shown that the leaching efficiency of gold can be increased and sodium cyanide consumption decreased over time with the addition of certain reagents .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. High doses can lead to severe symptoms such as seizures, slow heart rate, low blood pressure, loss of consciousness, and cardiac arrest .
Metabolic Pathways
This compound is involved in metabolic pathways that lead to the formation of cyanide ions. These ions interfere with cellular respiration, preventing the body’s tissues from using oxygen .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. For instance, in the mining industry, this compound is often transported in solid form and then dissolved onsite for use .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium gold cyanide is typically prepared by dissolving metallic gold in a solution of sodium cyanide and oxygen. The reaction can be represented by the following equation: [ 4Au + 8NaCN + O_2 + 2H_2O \rightarrow 4Na[Au(CN)_2] + 4NaOH ] In this reaction, gold reacts with sodium cyanide and oxygen in the presence of water to form this compound and sodium hydroxide .
Industrial Production Methods: The industrial production of this compound involves the MacArthur-Forrest process, which was developed in the late 19th century. This process includes three main steps:
Crushing and Grinding: The gold ore is finely ground to increase the surface area for the cyanide solution to act upon.
Leaching: The ground ore is mixed with a dilute solution of sodium cyanide, which dissolves the gold to form this compound.
Chemical Reactions Analysis
Types of Reactions: Sodium gold cyanide undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form gold(III) cyanide complexes.
Reduction: It can be reduced to metallic gold using reducing agents such as zinc or sodium borohydride.
Substitution: The cyanide ligands in this compound can be substituted with other ligands such as thiourea or thiosulfate.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like hydrogen peroxide or chlorine can be used under acidic conditions.
Reduction: Reducing agents such as zinc dust or sodium borohydride are commonly used under alkaline conditions.
Substitution: Ligands like thiou
Properties
IUPAC Name |
sodium;gold(1+);dicyanide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2CN.Au.Na/c2*1-2;;/q2*-1;2*+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMDSWYDTKFSTQH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#N.[C-]#N.[Na+].[Au+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
NaAu(CN)2, C2AuN2Na | |
Record name | sodium dicyanoaurate(I) | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
14950-87-9 (Parent) | |
Record name | Sodium dicyanoaurate(I) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015280098 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID90934603 | |
Record name | Gold(1+) sodium cyanide (1/1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90934603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15280-09-8 | |
Record name | Aurate(1-), bis(cyano-κC)-, sodium (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15280-09-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Sodium dicyanoaurate(I) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015280098 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Aurate(1-), bis(cyano-.kappa.C)-, sodium (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Gold(1+) sodium cyanide (1/1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90934603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sodium dicyanoaurate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.730 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SODIUM DICYANOAURATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QF2520MK4O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.